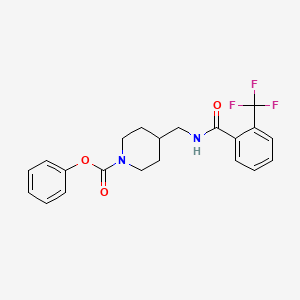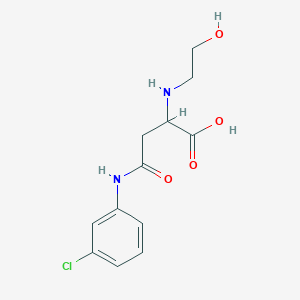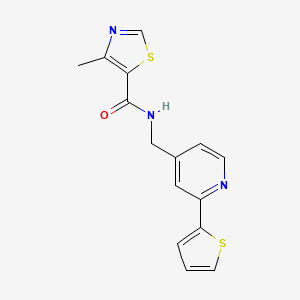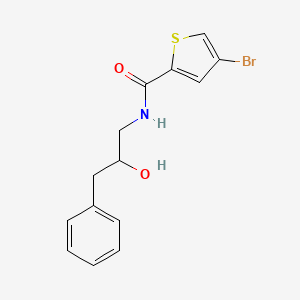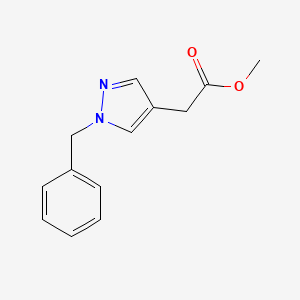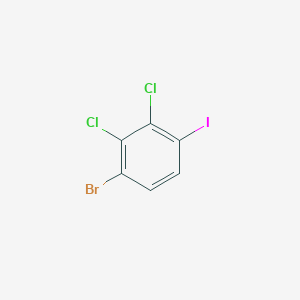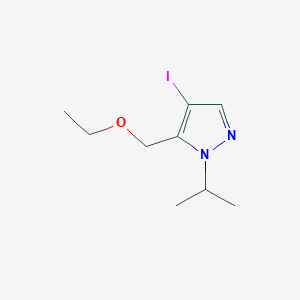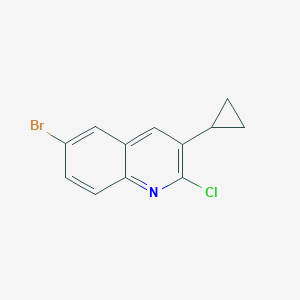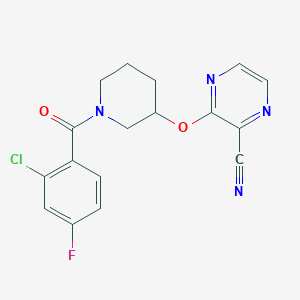
3-((1-(2-Chloro-4-fluorobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-((1-(2-Chloro-4-fluorobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” is a chemical compound. Unfortunately, there is not much specific information available about this compound. It’s important to note that the compound contains a piperidine ring, which is a common structure in many pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves the use of piperidine derivatives and various halogen derivatives . The target products can be obtained with varying yields in relatively short reaction times .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
One notable application of fluoro-substituted compounds related to the chemical structure involves their potential in anticancer therapy. For instance, compounds synthesized from fluoro-substituted benzo[b]pyran show significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, suggesting their potential utility in developing novel anticancer agents (Hammam et al., 2005).
Biological Activity and Cytotoxicity
Another research direction involves the synthesis of new pyrazolo[5,1-c][1,2,4]triazines from 5-aminopyrazole, exploring their biological activity and cytotoxicity. These studies report antibacterial and antifungal activities, as well as cytotoxic effects against breast cancer cells (MCF7), highlighting the compound's potential in antimicrobial and anticancer applications (Al-Adiwish et al., 2017).
Fluorinated Pyrazoles in Medicinal Chemistry
The development of fluorinated pyrazoles is another significant area of research, given their importance as building blocks in medicinal chemistry. These compounds offer the potential for further functionalization, making them valuable for constructing more complex molecules with desired biological activities. A study by Surmont et al. (2010) outlines a new synthesis method for fluorinated pyrazoles, demonstrating the compound's versatility and potential in drug development (Surmont, Verniest, & de Kimpe, 2010).
Antimicrobial Activity
Research on the crystal structure of related compounds, such as 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, not only confirms its structural integrity through X-ray measurements but also highlights favorable antimicrobial activities. These studies offer a glimpse into the potential of such compounds in developing new antimicrobial agents, with specific activities against bacteria and fungi, alongside cytotoxic effects against cancer cells (Okasha et al., 2022).
Propriétés
IUPAC Name |
3-[1-(2-chloro-4-fluorobenzoyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O2/c18-14-8-11(19)3-4-13(14)17(24)23-7-1-2-12(10-23)25-16-15(9-20)21-5-6-22-16/h3-6,8,12H,1-2,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEPFKPXSSIINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)Cl)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

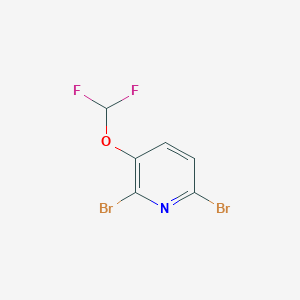
![1-methyl-3-(2-morpholinoethyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2584267.png)


![9-(furan-2-ylmethyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2584274.png)
![(1-(cyclopropylsulfonyl)azetidin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2584275.png)
